molecular formula C39H54O6 B1154919 (1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid CAS No. 73584-67-5

(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Cat. No.: B1154919
CAS No.: 73584-67-5
M. Wt: 618.8 g/mol
InChI Key:
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Description

(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid is a useful research compound. Its molecular formula is C39H54O6 and its molecular weight is 618.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Effects on Cancer Cells

A study by Leal et al. (2012) on semisynthetic ursolic acid fluorolactone derivatives demonstrated their significant antiproliferative effects against various cancer cell lines, including pancreatic, breast, prostate, hepatocellular, and lung cancers. These compounds, particularly one labeled as compound 20, were found to inhibit cancer cell growth effectively. The mechanism of action involved cell cycle arrest and apoptosis induction through the upregulation of p21waf1 and NOXA, alongside the downregulation of c-FLIP, suggesting the potential of these derivatives as anticancer agents (Leal et al., 2012).

Anti-inflammatory Activities

Another study highlighted the anti-inflammatory capacity of a natural compound, esculentoside B (EsB), isolated from the roots of Phytolacca acinosa Roxb. This compound was shown to inhibit the inflammatory response in macrophage cells treated with lipopolysaccharide (LPS), suppressing nitric oxide (NO) production, and downregulating pro-inflammatory cytokines through the inactivation of NF-κB and JNK signaling pathways. This suggests its potential application as an anti-inflammatory agent (Abekura et al., 2019).

Antimicrobial Activities

Research into the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of a specific acetic acid showed significant antimicrobial activities against various microbial strains. These findings indicate the potential of such derivatives in developing new antimicrobial agents to combat infectious diseases (Noolvi et al., 2016).

Properties

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-24-15-20-38(34(43)44)21-22-39(23-45-32(42)14-9-26-7-10-27(40)11-8-26)28(33(38)25(24)2)12-13-30-36(5)18-17-31(41)35(3,4)29(36)16-19-37(30,39)6/h7-12,14,24-25,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)/b14-9+/t24-,25+,29?,30-,31+,33+,36+,37-,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHJGXXCTIXCRI-XKSDTODMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)COC(=O)/C=C/C6=CC=C(C=C6)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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